Product packaging for C6-Nbd-PC(Cat. No.:)

C6-Nbd-PC

Cat. No.: B1258141
M. Wt: 771.9 g/mol
InChI Key: RIWWBDCNFJKLCV-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C6-NBD-PC, also known as 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine, is a specialized nitrobenzoxadiazole (NBD)-tagged phospholipid that serves as a fluorescent analog of native phosphatidylcholine . With excitation/emission maxima at 464/531 nm , this probe is a crucial tool for investigating membrane biophysics and cell biology. It is extensively used in NBD-phospholipid translocation assays to study the movement of phospholipids across bilayers, a process vital for understanding membrane dynamics and the function of flippase and floppase proteins . Furthermore, this compound provides a precise and reliable method for quantifying the activity of soluble and membrane-bound phospholipase A2 (PLA2) . The hydrolysis of the sn-2 acyl chain, which bears the NBD fluorophore, results in a measurable change in fluorescence intensity, allowing for the continuous monitoring of enzyme kinetics . This compound also serves as a substrate for characterizing other enzymes, such as Phospholipase D, helping to elucidate cell signaling pathways . In advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), this compound is employed to detect and characterize lipid domains in both model membranes and the plasma membranes of live cells, leveraging its environmentally sensitive fluorescence . It is also an ideal molecular marker for friction tests and is used in Förster Resonance Energy Transfer (FRET) studies to investigate lateral lipid distribution and membrane organization . Available in >99% purity in both powder and chloroform solutions , this hygroscopic and light-sensitive compound should be stored at -20°C to ensure stability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62N5O11P B1258141 C6-Nbd-PC

Properties

Molecular Formula

C36H62N5O11P

Molecular Weight

771.9 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47)/t30-/m1/s1

InChI Key

RIWWBDCNFJKLCV-SSEXGKCCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Synonyms

1-palmitoyl-2-(6-(N-(7-nitrobenz)-2-oxa-1,3-diazol-4-yl)aminocaproyl)phosphatidylcholine
C6-NBD-PC

Origin of Product

United States

Historical Context and Evolution of Fluorescent Lipid Analogs in Membrane Science

The journey to understanding the complex architecture of cell membranes began with early theoretical models. In 1888, Georg Hermann Quincke first proposed the lipid nature of the cell membrane based on the observation that cells form spherical shapes in water, much like oil droplets. wikipedia.org This concept was further developed, leading to the "fluid mosaic" model by Singer and Nicolson in 1972, which depicted a fluid lipid bilayer with embedded proteins. wikipedia.org The conclusive demonstration of this lateral fluidity was achieved by Frye and Edidin in 1970, who used fluorescently tagged membrane components to observe their intermixing in fused cells. wikipedia.org

This pivotal experiment highlighted the immense potential of fluorescence in membrane research. Since the late 1960s, fluorescent molecules have become indispensable tools for characterizing biomembrane properties. nih.gov The development of fluorescent probes that could be incorporated into lipid bilayers allowed for the investigation of membrane structure, dynamics, and the behavior of lipid domains. nih.govresearchgate.net Early work focused on probes that would partition into the membrane and report on the local environment. Over time, more sophisticated probes were designed, including those that mimic natural lipid structures. This led to the creation of fluorescent lipid analogs, where a fluorophore is covalently attached to a lipid molecule. Among these, derivatives of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD) have become particularly popular due to their desirable fluorescence characteristics. nih.govresearchgate.net

Fundamental Rationale for C6 Nbd Pc Utilization in Advanced Membrane Research Methodologies

The widespread use of C6-NBD-PC in membrane biology stems from a combination of its structural and photophysical properties. As a fluorescent analog of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, this compound can be readily incorporated into the outer leaflet of the plasma membrane. researchgate.netnih.gov Its design, featuring a short C6 acyl chain to which the NBD fluorophore is attached, allows it to mimic the behavior of endogenous phospholipids (B1166683) while providing a fluorescent signal for detection. nih.gov

The NBD group itself possesses several advantageous photophysical properties. It is a small, environmentally sensitive fluorophore, meaning its fluorescence emission is influenced by the polarity of its surroundings. nih.govresearchgate.net This sensitivity allows researchers to probe the local lipid environment and detect changes in membrane properties. Furthermore, the fluorescence of NBD can be quenched, a phenomenon that is exploited in various assays to study lipid dynamics and interactions. nih.govnih.gov

A key application of this compound is in the study of transmembrane lipid transport. researchgate.net The movement of lipids between the two leaflets of the plasma membrane, a process mediated by flippase and floppase proteins, can be monitored using NBD-labeled lipids. nih.gov By labeling the outer leaflet with this compound, researchers can track its internalization and subsequent distribution within the cell, providing insights into the mechanisms of lipid trafficking and the function of lipid transporters. nih.govnih.govresearchgate.net This approach has been instrumental in characterizing lipid transport pathways in various organisms, including yeast and mammalian cells. researchgate.netnih.gov

Current Academic Significance and Broad Research Contributions of C6 Nbd Pc

Strategic Pathways for NBD-Phosphatidylcholine Synthesis from Defined Precursors

The synthesis of this compound is most effectively achieved through a semi-synthetic approach that combines chemical and enzymatic methodologies, or purely chemical routes, starting from well-defined precursors. A predominant strategy involves the acylation of a lysophosphatidylcholine (B164491) (lyso-PC) with a fluorescently labeled fatty acid.

A key pathway commences with a readily available lysophospholipid, such as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). This precursor possesses the desired stereochemistry at the glycerol (B35011) backbone. The synthesis then proceeds through the targeted acylation of the free hydroxyl group at the sn-2 position with 6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid). This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the ester linkage.

Alternatively, chemoenzymatic strategies offer a high degree of specificity. Phospholipase A2 (PLA2) can be employed in reverse to catalyze the esterification of a lyso-PC with the NBD-labeled fatty acid. This approach can offer advantages in terms of regioselectivity, specifically targeting the sn-2 position and minimizing the formation of the sn-1 isomer. Furthermore, enzyme-free synthesis of phospholipids (B1166683) in aqueous environments has been demonstrated, relying on the self-assembly of lysophospholipids and acyl donors to facilitate transacylation, a method that holds promise for the synthesis of various phospholipid analogs.

The de novo synthesis of phosphatidylcholine (PC) follows the Kennedy pathway, which involves the phosphorylation of choline (B1196258), its activation to CDP-choline, and subsequent reaction with diacylglycerol (DAG). While theoretically possible to adapt for this compound synthesis, this route is more complex for introducing a specific labeled fatty acid at a defined position compared to the semi-synthetic acylation of a lysophospholipid.

Table 1: Comparison of Synthetic Pathways for this compound
Synthetic PathwayKey PrecursorsKey Reagents/EnzymesAdvantagesDisadvantages
Semi-synthesis (Acylation) 1-palmitoyl-lyso-PC, NBD-hexanoic acidDCC, DMAPHigh yield, good regioselectivityPotential for side reactions, requires purification
Chemoenzymatic Synthesis 1-palmitoyl-lyso-PC, NBD-hexanoic acidPhospholipase A2High specificity for sn-2 position, mild reaction conditionsEnzyme cost and stability, optimization of reaction parameters
Enzyme-Free Synthesis Lysophospholipid, Acyl donorSelf-assembly in aqueous mediaEnvironmentally friendly, mimics natural processesMay have lower yields and require specific reaction conditions
De Novo Synthesis (Kennedy Pathway) Choline, Glycerol-3-phosphate, Palmitic acid, NBD-hexanoic acidMultiple enzymes (Choline kinase, CTP:phosphocholine (B91661) cytidylyltransferase, etc.)Produces the entire molecule from basic precursorsComplex multi-step process, difficult to control regiochemistry of fatty acid incorporation

Methodologies for Tailored Structural Modifications and Generation of this compound Analogs

The generation of this compound analogs with tailored structural modifications is crucial for probing specific biological questions. These modifications can be introduced at various positions within the molecule, including the acyl chains and the polar head group, to create a diverse library of fluorescent probes.

Acyl Chain Modifications: The length and degree of saturation of the non-fluorescent acyl chain at the sn-1 position can be varied by starting with different lysophosphatidylcholine precursors. For instance, using 1-stearoyl- or 1-oleoyl-lyso-PC would yield analogs with different physical properties, such as altered membrane partitioning and phase behavior. Similarly, the linker length of the NBD-containing acyl chain at the sn-2 position can be modified by using NBD-labeled fatty acids with different carbon chain lengths (e.g., C12-NBD-dodecanoic acid).

Head Group Modifications: The phosphocholine head group can be chemically or enzymatically modified to generate analogs with altered charge or functionality. For example, enzymatic modification using phospholipase D (PLD) in the presence of different alcohols can replace the choline moiety with other groups, such as ethanolamine (B43304) or glycerol. Chemical synthesis can also be employed to introduce novel head groups, although this often requires more complex multi-step procedures with protection and deprotection steps.

Fluorophore Modifications: While this article focuses on NBD, it is noteworthy that analogs can be synthesized with different fluorophores attached to the acyl chain. This allows for the tuning of photophysical properties, such as excitation and emission wavelengths, for multiplexing with other fluorescent probes or for applications requiring different spectral characteristics.

Table 2: Examples of this compound Analogs and Their Potential Applications
Analog TypeModificationPrecursors/ReagentsPotential Application
Acyl Chain Variant (sn-1) 1-oleoyl instead of 1-palmitoyl1-oleoyl-lyso-PC, NBD-hexanoic acidStudying the influence of acyl chain saturation on lipid sorting and membrane fluidity.
Acyl Chain Variant (sn-2) C12-NBD instead of C6-NBD1-palmitoyl-lyso-PC, C12-NBD-dodecanoic acidInvestigating the effect of fluorophore depth within the membrane on protein-lipid interactions.
Head Group Variant Phosphatidylethanolamine (NBD-PE)This compound, Phospholipase D, EthanolamineProbing the activity of lipid transporters and enzymes with specificity for different head groups.
Isomeric Variant NBD-hexanoic acid at sn-1, palmitic acid at sn-21-hydroxy-2-palmitoyl-sn-glycero-3-phosphocholine, NBD-hexanoic acidDifferentiating the metabolic fates and trafficking pathways of sn-1 versus sn-2 labeled lipids.

Rigorous Purity Assessment and Isomeric Characterization of this compound for Research Reproducibility

Purity Assessment: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound. Normal-phase HPLC can effectively separate different lipid classes, allowing for the quantification of the desired product relative to potential impurities. nih.gov Charged Aerosol Detection (CAD) is a universal detection method that can be used with HPLC to quantify lipids without the need for a chromophore, providing a more accurate measure of purity than UV detection alone. hplc.eumagtechjournal.com

Isomeric Characterization: The separation and identification of sn-1 and sn-2 positional isomers of fluorescently labeled phospholipids can be achieved using reversed-phase HPLC (RP-HPLC). nih.govnih.govresearchgate.netsemanticscholar.org The differential interaction of the acyl chains with the stationary phase allows for their separation.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and isomeric characterization of phospholipids. nih.govresearchgate.net Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions that can reveal the identity and position of the acyl chains. For phosphatidylcholines, fragmentation in the negative ion mode can produce lyso-PC-related fragments and fatty acid carboxylates, with the relative abundance of the fragments providing information about their position on the glycerol backbone. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural characterization of this compound and its analogs, confirming the covalent structure and stereochemistry of the molecule.

Table 3: Analytical Techniques for the Characterization of this compound
TechniquePurposeTypical Parameters/Observations
Normal-Phase HPLC-CAD Purity assessmentIsocratic or gradient elution with a non-polar mobile phase. Purity is determined by the area percentage of the main peak.
Reversed-Phase HPLC-Fluorescence Isomeric separation (sn-1 vs. sn-2)Isocratic elution with a polar mobile phase. Different retention times for the sn-1 and sn-2 isomers. nih.gov
Tandem Mass Spectrometry (MS/MS) Structural confirmation and isomeric analysisCollision-induced dissociation of the precursor ion. Analysis of fragment ions corresponding to the loss of the head group and individual acyl chains to determine their position. nih.govresearchgate.net
NMR Spectroscopy Structural elucidation1H, 13C, and 31P NMR spectra to confirm the chemical structure and stereochemistry.

Spectroscopic Properties and Environmental Sensitivity of the NBD Fluorophore in Model Systems

The NBD fluorophore's spectroscopic properties, including its fluorescence quantum yield and lifetime, are highly sensitive to the polarity and water content of its environment, making this compound an effective sensor for membrane organization nih.govmdpi.com.

Elucidation of Fluorescence Quantum Yield and Lifetime Dependencies in Diverse Lipid Phases

The fluorescence lifetime of this compound exhibits a strong dependence on the lipid phase of the surrounding membrane. In liquid-disordered (Ld) phase membranes, such as those formed by 1,2-dipalmitoyl-sn-3-glycerophosphocholine (DPPC) at 25 °C, this compound typically shows a fluorescence lifetime of approximately 7–8 ns nih.govnih.gov. In contrast, in liquid-ordered (Lo) phase vesicles, the lifetime can extend to around 12 ns nih.gov. This significant difference allows this compound to effectively report on phase coexistence within bilayers, even detecting domains below optical resolution through techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) nih.gov.

The NBD group, due to its polarity and the flexibility of the acyl chain, tends to position itself at the water/lipid interface of the membrane, an area characterized by a steep hydration gradient nih.gov. Its fluorescence lifetime is highly sensitive to the water content in its immediate vicinity, further enhancing its utility as a membrane sensor nih.gov. For instance, in water, the NBD fluorophore's lifetime drops to 1 ns, while in various solvents, it ranges from 4 to 10 ns nih.gov.

Lipid Phase / EnvironmentTemperatureThis compound Fluorescence Lifetime (ns)Reference
Liquid-disordered (Ld)25 °C~7–8 nih.govnih.gov
Liquid-ordered (Lo)-~12 nih.gov
Fluid DPPC48 °C4.89 (tri-exponential fit, 0.4 mol%) nih.gov
Fluid DPPC50 °C5.64 (bi-exponential fit, 0.6 mol%) nih.gov
Water-~1 nih.gov
Various Solvents-4–10 nih.gov
HepG2 and HeLa cell plasma membranes-Broad distribution, centered around 11 acs.org

Analysis of Fluorescence Self-Quenching Phenomena and Probe Concentration Effects

Fluorescence self-quenching is a phenomenon where the fluorescence intensity decreases at higher probe concentrations due to interactions between fluorophore molecules nih.gov. For this compound, self-quenching is observed, particularly when the probe forms micelles in the absence of additional lipids, leading to a reduction in fluorescence intensity nih.gov. However, in the presence of other lipids, where this compound partitions into lipidic compartments, its fluorescence is only partially quenched, if at all, and its quantum yield is significantly higher nih.gov.

Studies on this compound in fluid 1,2-dipalmitoyl-sn-3-glycerophosphocholine (DPPC) bilayers have shown that aggregation is generally ruled out for concentrations up to 2.5 mol% sigmaaldrich.comnih.govresearchgate.netdntb.gov.ua. This indicates that this compound tends to distribute uniformly in fluid disordered bilayers at these concentrations, making it a well-behaved membrane probe in terms of lateral distribution nih.gov. In contrast, its longer-chain analog, C12-NBD-PC, can exhibit aggregation at concentrations as low as 0.4 mol% sigmaaldrich.comnih.govresearchgate.net. Dynamic self-quenching, analyzed through Stern-Volmer plots of lifetime data, is consistent with lateral diffusion coefficients obtained from molecular dynamics simulations nih.gov.

Integration, Distribution, and Dynamic Localization of this compound in Lipid Bilayers

This compound's integration and localization within lipid bilayers are crucial for its function as a membrane probe. Its relatively short acyl chain and polar NBD group influence its positioning and movement.

Investigation of Lateral Distribution and Partitioning into Distinct Lipid Domains

This compound has been shown to preferentially partition into fluid-phase domains when lipid bilayers exhibit phase coexistence, such as in giant unilamellar vesicles (GUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and DPPC researchgate.net. In these systems, this compound is observed in the bright, fluid-phase domains enriched in POPC, rather than the dark, gel-phase domains enriched in DPPC researchgate.net. This preferential partitioning into liquid-disordered (Ld) domains has also been observed in other model membranes uq.edu.au.

Molecular dynamics simulations and Förster Resonance Energy Transfer (FRET) studies further support the uniform lateral distribution of this compound in fluid DPPC bilayers at concentrations up to 2.5 mol% sigmaaldrich.comnih.govresearchgate.net. This contrasts with C12-NBD-PC, which shows evidence of non-random lateral distribution and aggregation at lower concentrations sigmaaldrich.comnih.govresearchgate.net.

Determination of Transbilayer (Transverse) Location and Orientational Preferences of the NBD Moiety

The NBD fluorophore of this compound typically resides at the water/lipid interface, often described as looping or snorkeling to this region due to its polarity and the flexibility of its acyl chain nih.gov. Molecular dynamics simulations suggest that the center of mass of the NBD headgroup is distributed between 0.3 and 2 nm from the center of the bilayer, with a maximum around 1.26 nm, positioning it in the glycerol/upper acyl chain region, below the phospholipid headgroup region nih.gov. The NBD group is also thought to have a preferential orientation approximately parallel to the bilayer plane mdpi.com.

Studies on transbilayer movement (flip-flop) of this compound in various membranes indicate that its behavior can differ from that of native lipids researchgate.netnsf.govbiologists.com. While initially oriented exclusively to the exoplasmic leaflet upon labeling, this compound can undergo transbilayer redistribution biologists.com. For instance, in human fibroblasts, the passive transbilayer movement of this compound to the cytoplasmic leaflet appears to play a minor role, with internalization primarily mediated by the endocytic pathway biologists.com. In ram sperm cells, this compound showed a strong decline of NBD-fluorescence in PI-negative cells upon dithionite (B78146) addition, with a small residual intensity suggesting some portion became non-accessible after longer incubation, indicating limited transbilayer movement biologists.com.

Evaluation of this compound's Impact on the Biophysical Characteristics of Host Membranes

The incorporation of fluorescent probes like this compound can, in some instances, perturb the very membrane properties they are intended to measure researchgate.netnih.gov. Therefore, understanding its impact on the host membrane is crucial.

At typical experimental concentrations (e.g., 1 mol% or less), this compound is generally considered to induce mild perturbations to the fluid phosphatidylcholine (PC) membrane structure and dynamics nih.gov. However, at higher concentrations (e.g., ~6 mol%), more significant differences in membrane properties can be observed researchgate.netnih.gov. For example, studies have shown that the average area per phospholipid molecule can increase, and the order parameters of the host lipid acyl chains can decrease upon incorporation of NBD-PC researchgate.net. The induced perturbations are primarily localized to molecules in close contact with the probe, especially for this compound, due to its shorter labeled acyl chain nih.gov.

This compound has been observed to lower the transition temperature of POPC/DPPC membranes when included at 1 mol%, exhibiting a stronger effect compared to NBD-DOPE, which is attributed to differences in their molecular structures researchgate.net. While the lateral translational diffusion of this compound can be similar to that of the host lipids at low concentrations, its flip-flop kinetics have been shown to be faster than native lipids, particularly in chain-mismatched systems nsf.gov. This suggests that this compound may not always perfectly mimic the behavior of native lipids within a membrane, highlighting the importance of considering the probe's potential influence nsf.gov.

Assessment of Influence on Lipid Phase Behavior and Thermotropic Transitions

This compound has been shown to influence the thermotropic behavior and phase transitions of lipid bilayers. Studies utilizing differential scanning calorimetry (DSC) have revealed that even small concentrations of this compound can induce significant alterations in the thermotropic properties of host bilayers, such as dipalmitoylphosphatidylcholine (DPPC) membranes. These alterations include shifts in the main transition temperature (Tm) and a reduction in the cooperativity of the phase transition. The NBD moiety, positioned around the glycerol backbone/carbonyl region, is capable of monitoring structural changes that occur during thermal phase transitions in lipid vesicles.

Furthermore, the presence of this compound has been linked to accelerated lipid translocation (flip-flop) in host DPPC vesicles, particularly when the membrane is in a phase coexistence region, such as during the main phase transition. This suggests that this compound can influence the fluidity and organizational state of the bilayer, potentially by affecting the formation or dynamics of defects that facilitate transbilayer movement.

Lipid System (Host) This compound Concentration Observed Effect on Thermotropic Behavior Reference
DPPC Bilayers Small amounts Transition temperature shifts, loss of cooperativity
DPPC Vesicles Not specified Accelerated flip-flop kinetics during main phase transition

Quantification of Effects on Membrane Thickness, Curvature, and Acyl Chain Ordering

The incorporation of this compound into lipid bilayers can quantitatively affect membrane thickness, curvature, and acyl chain ordering. The NBD fluorophore, due to its polar nature, tends to reside at the hydrophilic-hydrophobic interface of the membrane, specifically around the glycerol backbone/carbonyl region, with its nitro group pointing towards the aqueous environment.

Molecular dynamics simulations indicate that this compound primarily induces local disordering of the acyl chains in its immediate vicinity. This disordering effect can, however, be partially counterbalanced by an ordering effect resulting from the binding of sodium ions to the lipid carbonyl/glycerol oxygen atoms. In studies comparing this compound's behavior in chain-matched (DPPC) versus chain-mismatched (DSPC) lipid matrices, this compound was found to induce greater disorder in terms of gauche content and acyl tilt within the DSPC matrix. Conversely, in the chain-matched DPPC matrix, this compound largely maintained an orientation similar to that of the native lipids. This highlights the influence of the surrounding lipid environment on the probe's impact on membrane structure.

Membrane thickness is intrinsically linked to acyl chain ordering and can be modulated by factors such as lipid composition and cholesterol content. While direct quantification of this compound's effect on membrane curvature is less frequently reported, its localized disordering effect and interfacial positioning could indirectly influence local curvature.

Comparative Assessment of this compound as a Mimetic of Endogenous Phosphatidylcholine

The utility of this compound as a fluorescent probe hinges on its ability to accurately mimic the behavior of endogenous phosphatidylcholine. This requires a careful comparative assessment of its dynamic properties within membranes.

Differential Analysis of Lateral Mobility and Translocation Kinetics Compared to Native Lipids

This compound exhibits distinct lateral mobility and translocation kinetics when compared to native lipids. In fluid DPPC bilayers, this compound has been observed to diffuse indistinguishably from the host lipid. Furthermore, this compound demonstrates a uniform lateral distribution in fluid DPPC bilayers at concentrations up to 2.5 mol%, suggesting that it does not readily aggregate within the membrane at these concentrations, unlike longer-chain NBD-labeled lipids such as C12-NBD-PC.

Regarding translocation kinetics (flip-flop), this compound can undergo rapid transbilayer movement. For instance, it has been shown to translocate across yeast microsomal membranes with a half-time of less than 2 minutes. This compound can also spontaneously transfer between liposomes and plasma membranes, a process believed to occur via the diffusion of soluble monomers.

However, recent comparative studies using sum-frequency vibrational spectroscopy (SFVS) and second-harmonic generation (SHG) have provided critical insights into the fidelity of this compound's flip-flop behavior. These studies demonstrated that this compound exhibits faster flip-flop kinetics compared to native lipids (DPPC and DSPC) in both chain-matched and chain-mismatched lipid matrices, with notably accelerated rates in the chain-mismatched DSPC system. This suggests that while this compound is mobile, its transbilayer movement may not perfectly replicate that of its unlabeled counterparts.

Kinetic Property This compound Behavior Comparison to Native Lipids Reference
Lateral Diffusion Diffuses uniformly in fluid DPPC bilayers up to 2.5 mol% Indistinguishable from DPPC; does not aggregate like C12-NBD-PC
Translocation (Flip-Flop) Rapid (e.g., <2 min half-time in yeast microsomes); spontaneous transfer via monomer diffusion Faster than native lipids (DPPC, DSPC), especially in chain-mismatched systems

Fidelity of NBD-Labeled Lipids in Representing Endogenous Phospholipid Behavior

The fidelity of NBD-labeled lipids, including this compound, in accurately representing the behavior of endogenous phospholipids is a subject of ongoing investigation and debate. The presence of the relatively bulky and polar NBD group, as well as the truncation of the sn-2 acyl chain in this compound, can potentially alter the probe's behavior compared to its native counterpart.

While NBD-labeled lipids are widely used and provide valuable information on inter-membrane lipid transfer, they are often transferred faster than their natural counterparts. Despite this, studies have shown that the attachment of the NBD group to acyl-CoA does not impair its function as an acyl donor for acyltransferase reactions, nor does it hinder the recognition of newly remodeled NBD-labeled lipids by endogenous mitochondrial phospholipid transporters. This suggests that in certain metabolic pathways, the NBD label does not completely abrogate the lipid's biological activity.

However, a critical finding from recent research explicitly states that this compound does not adequately mimic the behavior of native lipids within a membrane, particularly concerning flip-flop kinetics. This highlights that while NBD-labeled lipids are powerful tools for qualitative and often semi-quantitative studies of lipid trafficking and localization, quantitative interpretations, especially for dynamic processes like transbilayer movement, require careful consideration of the potential perturbation introduced by the NBD label. For instance, NBD-PE has been found to be less sensitive to cholesterol-dependent lipid order compared to other probes like DPH-PC. Therefore, researchers must acknowledge these limitations and validate the probe's behavior within the specific experimental context.

Applications of C6 Nbd Pc in Dissecting Cellular Lipid Dynamics and Metabolic Pathways

Quantitative Enzymatic Activity Assays and Substrate Specificity Profiling

Probing Substrate Specificity for Other Lipid-Modifying Enzymes

C6-NBD-PC is widely utilized to assess the substrate specificity of various lipid-modifying enzymes, particularly phospholipases. Its hydrolysis by enzymes like phospholipase A2 (PLA2) results in the formation of fluorescent NBD-caproic acid and lysolecithin, allowing for the continuous monitoring of enzyme activity through changes in fluorescence intensity nih.govresearchgate.netnih.gov. This fluorescent analog has been instrumental in determining the activity of both soluble and membrane-bound PLA2, which plays a crucial role in numerous cellular functions, including eicosanoid production nih.govresearchgate.netavantiresearch.com.

Beyond PLA2, this compound and its related NBD-labeled lipid analogs have been employed to study the activity of other enzymes. For instance, C6-NBD-sphingomyelin has been used to investigate neutral sphingomyelinase (N-SMase) activity, revealing its extensive degradation in the plasma membrane and its dependence on the cell's differentiation state caymanchem.comnih.gov. Studies have shown that N-SMase activity can be significantly higher in undifferentiated cells compared to differentiated ones nih.gov. Furthermore, C6-NBD-ceramide, a related NBD-labeled lipid, has been used as a fluorescent substrate for enzymes like UDP-glucose:ceramide glucosyltransferase caymanchem.commdpi.com. The versatility of this compound also extends to lipid transfer protein assays, where it helps in understanding the movement of phospholipids (B1166683) across membranes avantiresearch.comelifesciences.org.

Methodological Considerations and Interpretive Nuances in this compound-Based Enzyme Assays

While this compound offers a powerful approach for enzyme assays, several methodological considerations and interpretive nuances are critical for accurate results. The continuous monitoring of PLA2 activity using this compound can be ambiguous due to the complex nature of fluorescence changes following hydrolysis nih.gov. The fluorescence intensity of aggregated this compound is reduced by self-quenching, particularly when it forms micelles in systems without additional lipids nih.govresearchgate.netsci-hub.se. In such systems, hydrolysis leads to an increase in fluorescence due to de-quenching as the NBD-caproic acid products dissolve as monomers in water nih.govresearchgate.net. Conversely, in the presence of other lipids (e.g., mixed micelles, membrane vesicles), the probe partitions into lipidic compartments, where its fluorescence is only partially quenched, and hydrolysis results in a decrease in fluorescence nih.govresearchgate.net.

The rate of this compound hydrolysis can differ significantly from that of the 'host' lipid bilayer and is less sensitive to the physical state of the lipids, following varying kinetics depending on the ratio of this compound to the host phosphatidylcholine (PC) nih.gov. This makes it challenging to use as a general assay for PLA2 in all lipid-containing systems nih.gov. The critical dependence of PLA2 activity on the physical state of the lipid substrate, the complex kinetics of its action, and the metabolism of fatty acid products in intact cells also contribute to the complexity of assaying PLA2 activity nih.govresearchgate.net. Detergents and bovine serum albumin (BSA) can interfere with the assay in a concentration-dependent manner, as BSA can extract this compound from membranes, leading to a decrease in fluorescence due to the lower quantum efficiency of BSA-bound NBD-PC researchgate.netasm.orgbiorxiv.org.

When performing this compound-based assays, it is crucial to consider the potential for the labeled C6 fatty acids liberated by enzymatic activity to be released into the medium, which can hinder quantitative analysis of NBD-lipid internalization nih.gov. To mitigate this, assays are often performed in the presence of phospholipase inhibitors, and it is highly recommended to analyze the degree of NBD-lipid conversion using techniques like lipid extraction followed by thin-layer chromatography nih.gov.

Research into Lipid Organization, Microdomain Formation, and Cellular Adhesion

This compound is a valuable tool for investigating lipid organization, microdomain formation, and cellular adhesion due to its ability to incorporate into cell membranes and its fluorescent properties annualreviews.orgbiologists.commolbiolcell.org. It preferentially localizes to the liquid-disordered (Ld) phase within membranes, making it useful for studying membrane fluidity and the formation of lipid rafts or microdomains sci-hub.sescirp.orgscirp.orgacs.org.

Studies on Lateral Mobility of this compound in Specific Plasma Membrane Regions

Fluorescence Recovery After Photobleaching (FRAP) is a key technique employed to study the lateral mobility of this compound in specific plasma membrane regions nih.govicts.res.innih.govscience.gov. In FRAP experiments, a defined region of fluorescently labeled molecules is bleached by a laser, and the subsequent recovery of fluorescence in that region is monitored over time, providing information on diffusion coefficients and mobile fractions science.gov.

Studies using this compound and FRAP have revealed insights into lipid diffusion in various cell types and membrane environments. For instance, in Chinese hamster ovary cells, the diffusion of this compound was observed to increase in lateral diffusion coefficient and immobile fraction upon incubation with a synthetic lipopeptide, Pam3Cys-Ser-Lys4, which induced protein aggregation in the plasma membrane, trapping lipids and preventing their long-range diffusion nih.gov.

This compound has also been used to study lipid diffusion across tight junctions in MDCK-I cells. These studies demonstrated that the lipid probes could diffuse to neighboring cells as long as tight junctions remained intact, supporting a lipid model where the exoplasmic leaflets of plasma membranes are continuous, allowing free diffusion of suitable lipids nih.gov. The average diffusion coefficient of this compound in MDCK-I cells was determined to be approximately 5 x 10⁻⁹ cm²/s at room temperature nih.gov.

The lateral mobility of this compound can vary significantly depending on the cell type and the substratum the cells adhere to icts.res.in. For example, studies on mouse sarcoma cells (S180, L27, D711) plated on different extracellular matrix (ECM) proteins like fibronectin (FN) and laminin (B1169045) (LN) showed differential lateral mobility of this compound icts.res.in.

Table 1: Representative Lateral Diffusion Coefficients of this compound

Cell Type / SystemConditionDiffusion Coefficient (D) (cm²/s)Reference
MDCK-I cellsRoom Temperature5 x 10⁻⁹ ± 3.5 x 10⁻⁹ nih.gov
Chinese Hamster Ovary CellsControlVariable (increased with Pam3Cys-Ser-Lys4) nih.gov
L27 CellsPlated on FNLower (compared to LN) icts.res.in
L27 CellsPlated on LN4.5 times higher than on FN (P<0.05) icts.res.in
S180 CellsPlated on FN and LNSimilar icts.res.in
D711 CellsPlated on LN2.07 times higher than on FN (P=0.05433) icts.res.in

Investigation of Interactions with Extracellular Matrix Components and Cholesterol

This compound has been instrumental in elucidating the interactions between membrane lipids and extracellular matrix (ECM) components, as well as cholesterol. Research indicates that the lateral mobility and distribution of this compound in the plasma membrane are significantly influenced by the substratum to which cells adhere icts.res.in. For instance, the mobility of this compound in L27 cells was found to be considerably higher when plated on laminin (LN) compared to fibronectin (FN), suggesting specific interactions between the cell membrane and these ECM proteins icts.res.in. Treatment with RGD peptides, which interfere with integrin-ECM interactions, also led to an increase in this compound mobility, further highlighting the role of ECM in regulating lipid dynamics icts.res.in.

Cholesterol, a crucial component of cell membranes, also profoundly impacts the behavior of this compound. Studies involving cholesterol depletion and restoration have demonstrated its regulatory effect on this compound mobility. For example, cholesterol depletion in L27 cells plated on FN resulted in a significant increase in this compound mobility, which was subsequently reduced upon cholesterol restoration icts.res.in. This suggests that cholesterol plays a role in restricting the lateral movement of this compound within the membrane, likely by influencing membrane packing and microdomain organization molbiolcell.orgicts.res.in.

Furthermore, this compound has been used to study lipid-protein interactions, including the binding of proteins like α-synuclein to membranes. It has been observed that this compound localizes preferentially to liquid-disordered phases and that negatively charged phospholipids are required for the interaction of α-synuclein with membranes scirp.orgscirp.org.

Table 2: Dissociation Constants (KD) for NBD-Lipid Binding to NPC2

LipidpHProteinKD (µM)Reference
This compound5.5NPC20.492 au.dk
C12-NBD-PC5.5NPC20.972 au.dk
C12-NBD-PS5.5NPC20.088 au.dk

Advanced Methodological Frameworks Employing C6 Nbd Pc in Membrane Biophysics

High-Resolution Fluorescence Microscopy Techniques

High-resolution fluorescence microscopy techniques leverage the fluorescent properties of C6-NBD-PC to visualize and analyze membrane structures and their behavior at a detailed level.

Giant Unilamellar Vesicles (GUVs) serve as excellent model systems for biological membranes, allowing for the study of lipid organization and phase behavior under controlled conditions. This compound is frequently used as a fluorescent probe in GUV studies to observe membrane morphology and phase separation picoquant.comtandfonline.comresearchgate.nettandfonline.com.

Studies have shown that this compound incorporates into both liquid-ordered (L₀) and liquid-disordered (Ld) phases, with its fluorescence decay characteristics differing significantly between these phases nih.govpicoquant.com. For instance, in pure Ld phase membranes, the fluorescence lifetime of this compound is approximately 7 ns, whereas in L₀ phase vesicles, it extends to about 12 ns nih.govpicoquant.com. This sensitivity to lipid environment enables this compound to report on phase coexistence in bilayers, even when domains are microscopically visible nih.govpicoquant.com.

In GUVs composed of lipid mixtures like POPC/DPPC, this compound preferentially partitions into the fluid-phase domains (POPC-rich) when gel and fluid phases coexist, appearing as a bright phase, while the gel phase (DPPC-rich) appears dark tandfonline.comresearchgate.nettandfonline.com. The miscibility temperature (Tmis) of lipid mixtures can be determined by observing the transition from phase-separated domains to a uniform fluorescence distribution as temperature increases tandfonline.com. For example, in 50:50 POPC/DPPC GUVs, the Tmis was found to be 28 ± 1 °C tandfonline.com.

The presence of this compound, even at low concentrations (e.g., 1 mol%), can influence the phase transition temperature of membranes, indicating a perturbation effect that needs to be considered in experimental design tandfonline.comresearchgate.nettandfonline.com.

Table 1: this compound Fluorescence Lifetimes in Different Lipid Phases (Model Systems)

Membrane Composition (GUV)Phase TypeAverage Fluorescence Lifetime (ns)Temperature (°C)Source
DOPCLiquid-disordered (Ld)~725 nih.govpicoquant.com
DOPC/SSM/Chol=1/1/8Liquid-ordered (L₀)~1225 nih.govpicoquant.com
DOPC/SSM/Chol=1/1/1Ld and L₀ coexistenceTwo distinct peaks25 nih.govpicoquant.com

Confocal and super-resolution imaging techniques benefit from this compound's fluorescent properties to study subcellular localization and membrane dynamics within living cells. This compound can be easily incorporated into the plasma membrane and intracellular membrane compartments of mammalian cells, allowing for the study of phospholipid transport and membrane composition differences picoquant.com.

While microscopically visible domains might not always be resolved in cellular plasma membranes labeled with this compound, time-domain fluorescence lifetime imaging microscopy (TD-FLIM) studies have revealed broad distributions of fluorescence lifetimes (e.g., 10-11 ns in HepG2 cells) picoquant.com. This suggests the coexistence of various submicroscopic domains, even if not directly resolvable by conventional microscopy, reflecting differences in membrane composition within various cellular compartments picoquant.com. The ability of FLIM to detect domains below optical resolution, provided they are sufficiently long-lived, highlights its utility in uncovering subtle membrane heterogeneities nih.gov.

Quantitative Fluorescence Spectroscopy and Energy Transfer Methodologies

This compound is also a key probe in quantitative fluorescence spectroscopy and energy transfer methodologies, offering detailed insights into molecular proximity, lateral distribution, and diffusion within membranes.

FRET is a powerful tool for investigating molecular proximity and lateral distribution of membrane components, and this compound is frequently employed as an acceptor or donor in FRET pairs nih.govresearchgate.netmdpi.com. The efficiency of FRET is highly dependent on the distance and relative orientation between the donor and acceptor fluorophores, making it suitable for characterizing membrane domains and protein-lipid interactions researchgate.netmdpi.commdpi.com.

In FRET studies, this compound has been used as an acceptor with 1,6-diphenylhexatriene (DPH) as a donor in fluid DPPC vesicles nih.govresearchgate.netmdpi.com. Quantitative analysis of FRET data, often aided by molecular dynamics (MD) simulations, can provide information on transverse probe localization, relative probe orientation, and membrane surface area nih.govmdpi.commdpi.comresearchgate.net. For the DPH/C6-NBD-PC FRET pair, the Förster radius (R₀) was determined to be approximately 4.18 nm nih.govmdpi.com. Importantly, studies indicate that this compound does not aggregate significantly within membranes at concentrations up to 2.5 mol%, which is crucial for accurate FRET measurements assuming uniform probe distribution nih.govresearchgate.netmdpi.commdpi.com. This contrasts with longer-chain NBD-PC analogues like C12-NBD-PC, which may exhibit aggregation at lower concentrations nih.govresearchgate.net.

FRAP is a widely used technique to measure the lateral diffusion coefficients of lipids and proteins within membranes nih.govresearchgate.net. This compound, with its photobleachable NBD fluorophore, is an effective probe for FRAP experiments.

In FRAP measurements, a localized area of the membrane containing this compound is photobleached, and the subsequent recovery of fluorescence into the bleached area due to the diffusion of unbleached probes is monitored nih.govresearchgate.net. The rate of fluorescence recovery allows for the calculation of the diffusion coefficient. For instance, in MDCK-I cells, the average diffusion coefficient of this compound at the apical cell membrane was determined to be 5 x 10⁻⁹ ± 3.5 x 10⁻⁹ cm²/s at room temperature nih.gov. This technique has been used to study lipid diffusion across tight junctions, providing insights into the continuity of membrane leaflets in cellular contacts nih.gov.

Table 2: Representative Diffusion Coefficients of this compound

SystemTemperature (°C)Diffusion Coefficient (cm²/s)Source
MDCK-I cell membraneRoom Temperature5 x 10⁻⁹ ± 3.5 x 10⁻⁹ nih.gov

Time-resolved fluorescence spectroscopy, including techniques like time-domain fluorescence lifetime imaging microscopy (TD-FLIM), provides crucial information about the fluorescence lifetime and dynamics of this compound, which are highly sensitive to the probe's local environment nih.govpicoquant.comnih.gov. The fluorescence lifetime reflects the microviscosity and polarity of the fluorophore's surroundings.

As noted previously, the fluorescence lifetime of this compound varies significantly between liquid-disordered (~7 ns) and liquid-ordered (~12 ns) lipid phases in model membranes nih.govpicoquant.com. This sensitivity allows this compound to report on the presence of distinct lipid phases, even at submicroscopic scales where domains are not visually resolvable by conventional microscopy nih.govpicoquant.com. In cellular membranes (e.g., HepG2 cells), this compound exhibits a broad distribution of lifetimes (e.g., 10-11 ns), suggesting a more heterogeneous and complex lipid organization compared to simplified model systems nih.govpicoquant.com.

Furthermore, time-resolved fluorescence studies have shown that this compound exhibits a slower decay (average lifetime of 6.00 ns at infinite dilution) compared to longer-chain NBD-PC analogues like C12-NBD-PC (4.76 ns) in fluid DPPC bilayers nih.gov. This difference is attributed to the NBD fluorophore sensing similar environments in both probes, with the observed slower decay for this compound being a notable characteristic nih.gov. Analysis of fluorescence self-quenching with varying probe concentrations also supports the non-aggregating nature of this compound up to 2.5 mol%, making it a reliable probe for dynamic analyses nih.gov.

Emerging Spectroscopic and Label-Free Biophysical Approaches

The study of membrane biophysics has significantly benefited from advanced spectroscopic techniques, which offer detailed insights into the behavior of lipid probes like this compound within complex biological systems. These methods often provide label-free or highly sensitive detection capabilities, complementing traditional fluorescence assays.

Sum-Frequency Vibrational Spectroscopy (SFVS) in Lipid Bilayer Studies

Sum-Frequency Vibrational Spectroscopy (SFVS) has emerged as a powerful tool for investigating lipid bilayers, particularly in assessing the kinetics of lipid flip-flop and the structural characteristics of membranes. SFVS has been employed to measure the flip-flop kinetics of this compound in planar supported lipid bilayers (PSLBs) nsf.govresearchgate.netresearchgate.netnsf.gov.

Research findings indicate that this compound does not precisely mimic the behavior of native lipids within a membrane. Specifically, this compound exhibits faster flip-flop kinetics compared to native lipids in both chain-matched 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and chain-mismatched 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) matrices. This accelerated rate is notably more pronounced in the chain-mismatched DSPC system nsf.govresearchgate.netresearchgate.netnsf.gov.

SFVS also provides information on the acyl chain orientation and gauche content of this compound. In the DSPC matrix, this compound was observed to be more disordered in terms of both gauche content and acyl tilt. Conversely, in the DPPC matrix, it maintained an orientation similar to that of the native lipids nsf.govresearchgate.netresearchgate.netnsf.gov. These findings highlight the significant impact of the lipid matrix on the flip-flop behavior and structural integration of this compound.

Table 1: this compound Flip-Flop Kinetics and Acyl Chain Ordering in Lipid Bilayers (Qualitative Summary)

Lipid MatrixThis compound Flip-Flop Kinetics (vs. Native Lipids)This compound Acyl Chain Ordering (SFVS)
DPPCFasterSimilar orientation to native lipids
DSPCNotably acceleratedMore disordered (gauche content, acyl tilt)
: A qualitative summary of this compound behavior in different lipid matrices as revealed by SFVS. nsf.govresearchgate.netresearchgate.netnsf.gov

Second-Harmonic Generation (SHG) Spectroscopy for Interfacial Dynamics

Second-Harmonic Generation (SHG) spectroscopy offers another label-free approach to study interfacial dynamics in membranes. In conjunction with SFVS, SHG spectroscopy has been utilized to directly probe the motion of the NBD chromophore of this compound to measure its flip-flop kinetics nsf.govresearchgate.netresearchgate.netnsf.gov.

The flip-flop kinetics measured by SHG were consistent with those obtained from SFVS, reinforcing the observations regarding this compound's translocation behavior. This study also marked the first reported instance of phospholipid flip-flop kinetics being measured using SHG, demonstrating the technique's utility in membrane biophysics nsf.govresearchgate.netresearchgate.netnsf.gov.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool in membrane biophysics. These simulations provide atomic-level insights into the behavior of fluorescent probes like this compound and their interactions with host lipid bilayers, complementing experimental observations.

Predictive Modeling of this compound Behavior and Its Interactions with Host Lipids

Molecular dynamics simulations are extensively used for predictive modeling of this compound behavior and its interactions within host lipid environments. These simulations have been applied to study this compound, alongside its longer-chain homolog C12-NBD-PC, in various lipid bilayers, including DPPC and POPC mdpi.comescholarship.orgnih.govtandfonline.com.

MD simulations provide detailed information on how this compound influences several properties of the host bilayer. At higher concentrations (e.g., 6.2 mol%), significant differences in membrane parameters are evident. For instance, simulations predict an increase in the average area per phospholipid molecule and a decrease in DPPC acyl chain order parameters upon incorporation of NBD-PC nih.gov. Furthermore, the presence of NBD-PC is predicted to increase the electrostatic potential across the bilayer nih.gov.

This compound has been shown to perturb membrane structure and dynamics, with its inclusion capable of lowering the transition temperature of POPC/DPPC membranes. Notably, this compound exhibited a stronger effect on lowering the transition temperature compared to NBD-DOPE, a difference attributed to the NBD group's attachment to the acyl chain in this compound versus the headgroup in NBD-DOPE tandfonline.com.

Simulation-Based Elucidation of Transverse and Lateral Localization Profiles

MD simulations are crucial for elucidating the precise transverse and lateral localization profiles of this compound within lipid bilayers. The NBD fluorophore of this compound typically locates transverse to the membrane, positioned closer to the interface than to the bilayer center escholarship.org. The nitro group of the NBD moiety is oriented towards the aqueous region, and hydrogen bonds form between the NBD's NH group and the glycerol (B35011) oxygens of the lipids, as well as between the nitro oxygens and water molecules escholarship.org.

Quantitative estimates from simulations and fluorescence quenching data using the parallax method suggest an immersion depth of the NBD moiety of approximately 1.5 nm (14.7 Å) from the bilayer center, with an apparent half-width of the transversal distribution around 0.67 nm (6.7 Å) escholarship.orgresearchgate.net.

Regarding lateral distribution, MD simulations have indicated that this compound distributes uniformly in fluid DPPC bilayers at concentrations up to 2.5 mol%. This contrasts with C12-NBD-PC, which tends to aggregate at lower concentrations (e.g., >0.4 mol%), suggesting this compound is a better-behaved probe concerning uniformity of lateral distribution in fluid disordered bilayers nih.govsigmaaldrich.comnih.govresearchgate.net.

Correlation of Computational Insights with Experimental Observations

The integration of computational insights with experimental observations is fundamental for a comprehensive understanding of this compound behavior. MD simulations significantly improve the statistical quality of model fitting to experimental data, such as time-resolved Förster Resonance Energy Transfer (FRET) data, by providing direct, detailed information on transverse probe localization, relative probe orientation, and membrane surface area nih.govsigmaaldrich.comnih.govresearchgate.net.

Computational studies validate experimental observables like area per lipid, bilayer thickness, membrane order, and lateral diffusion, thereby confirming the reliability of the simulation methodologies mdpi.com. Furthermore, simulations have revealed a correlation between the orientation of the NBD fluorophore and experimental fluorescence quenching efficiencies and lifetimes. For instance, the exposure of the nitro group to the aqueous phase, as determined by simulations, directly influences the quenching efficiency by water molecules or other quenchers, leading to variations in the fluorophore's behavior mdpi.com. This synergy between computational and experimental approaches is essential for distinguishing intrinsic membrane properties from potential perturbations induced by the fluorescent probe escholarship.orgresearchgate.net.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

ParameterTypical Observation/PredictionContext/Host LipidReference
Transverse Location of NBDCloser to interface than bilayer center, nitro group towards aqueous regionDPPC, POPC escholarship.org
Immersion Depth of NBD Moiety~1.5 nm (14.7 Å) from bilayer centerPOPC escholarship.orgresearchgate.net
Transversal Distribution Width~0.67 nm (6.7 Å)POPC escholarship.orgresearchgate.net
Lateral DistributionUniform up to 2.5 mol% concentrationFluid DPPC nih.govsigmaaldrich.comnih.govresearchgate.net
Effect on Area/LipidIncrease (at higher probe concentrations)DPPC nih.gov
Effect on Acyl Chain OrderDecrease (at higher probe concentrations)DPPC nih.gov
Effect on Electrostatic PotentialIncrease across bilayerDPPC nih.gov
Effect on Phase Transition TemperatureLowers transition temperature (e.g., POPC/DPPC)POPC/DPPC tandfonline.com
: A summary of key parameters and observations derived from molecular dynamics simulations involving this compound.

Future Directions and Prospective Research Avenues for C6 Nbd Pc Enabled Discoveries

Rational Design and Synthesis of Next-Generation NBD-Derived Probes with Enhanced Fidelity

The utility of C6-NBD-PC is intrinsically linked to the photophysical properties of its 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. While the small size of the NBD group is advantageous, future research will focus on the rational design and synthesis of next-generation probes to overcome some of its inherent limitations. nih.gov Key areas of development will include enhancing photostability, increasing quantum yield, and shifting spectral properties to enable more sophisticated imaging experiments.

A significant focus will be on developing NBD-derived probes with improved brightness and reduced susceptibility to photobleaching, which can be a limiting factor in long-term live-cell imaging. Furthermore, the environmental sensitivity of the NBD fluorophore, while useful in some contexts, can also lead to ambiguous results. nih.gov Therefore, the creation of probes with reduced sensitivity to the local environment will provide a more faithful representation of lipid localization and dynamics.

Another promising direction is the development of spectrally-shifted NBD analogs. Probes with excitation and emission wavelengths in the red or far-red regions of the spectrum would minimize phototoxicity and allow for deeper tissue penetration. nih.govthermofisher.com The synthesis of a palette of NBD-derived probes with distinct spectral characteristics would also facilitate multicolor imaging, enabling the simultaneous tracking of multiple lipid species and their interactions with other cellular components.

Probe CharacteristicCurrent Limitation of this compoundDesired Future EnhancementRationale
Photostability Susceptible to photobleaching during prolonged imaging.Increased resistance to photobleaching.Enables longer-term tracking of lipid dynamics in live cells.
Quantum Yield Moderate fluorescence quantum yield. nih.govHigher quantum yield for brighter signal.Improves signal-to-noise ratio, allowing for lower, less phototoxic excitation intensities.
Environmental Sensitivity Fluorescence is sensitive to the polarity of the local environment, which can complicate interpretation. nih.govReduced sensitivity to environmental polarity.Provides a more direct and unambiguous measure of probe concentration and localization.
Spectral Properties Excitation and emission in the green region of the spectrum.Red-shifted excitation and emission profiles.Minimizes cellular autofluorescence and reduces phototoxicity, allowing for deeper tissue imaging. nih.gov

Integration of this compound Based Assays with Multi-Omics Data in Systems Biology

The era of systems biology demands an integrative approach, where data from various "omics" platforms are combined to build comprehensive models of cellular function. griffith.edu.aue-enm.orgnih.govresearchgate.net Future research will increasingly focus on integrating the spatial and temporal information obtained from this compound-based assays with large-scale datasets from genomics, transcriptomics, proteomics, and lipidomics. This integration will provide a more holistic understanding of the cellular processes in which this compound is involved.

For instance, changes in the intracellular trafficking of this compound observed under specific experimental conditions can be correlated with alterations in gene expression profiles (transcriptomics) or protein abundance (proteomics). nih.govcreative-proteomics.comnih.govbiorxiv.orgmdpi.com This could reveal the genetic and molecular machinery that governs lipid transport and distribution. Similarly, combining this compound imaging with mass spectrometry-based lipidomics will allow for a direct comparison between the behavior of the fluorescent analog and the endogenous lipid landscape.

The development of sophisticated computational tools and bioinformatics pipelines will be crucial for the meaningful integration of these diverse data types. griffith.edu.aunih.gov By mapping the dynamic localization of this compound onto protein-protein interaction networks and metabolic pathways, researchers can gain unprecedented insights into the complex interplay between lipids and other cellular components. e-enm.org

Omics FieldType of DataPotential for Integration with this compound DataExample Research Question
Genomics DNA sequence variations (e.g., SNPs).Correlating genetic variations with alterations in this compound trafficking or metabolism.Do specific genetic mutations affect the rate of this compound uptake or its subcellular destination?
Transcriptomics Gene expression levels (mRNA).Identifying genes whose expression levels correlate with changes in this compound distribution.What genes are up- or down-regulated when the trafficking of this compound to a specific organelle is perturbed?
Proteomics Protein abundance and post-translational modifications.Linking changes in protein expression or modification to the localization and dynamics of this compound. nih.govcreative-proteomics.comnih.govbiorxiv.orgmdpi.comWhich proteins are responsible for the transport of this compound to the vacuole in yeast? nih.gov
Lipidomics Global lipid profiles and quantities.Comparing the distribution and metabolism of this compound to that of endogenous phosphatidylcholine species.How well does the behavior of this compound reflect the dynamics of native phosphatidylcholines with different acyl chain compositions?

Unraveling More Intricate Lipid-Mediated Cellular Processes and Signaling Pathways

This compound has been instrumental in visualizing fundamental cellular processes such as membrane trafficking and fusion. nih.govnih.govresearchgate.netnih.govthermofisher.com Future research will leverage this and next-generation probes to dissect more intricate and nuanced aspects of lipid-mediated cellular events and signaling pathways.

One area of intense investigation will be the role of lipids in the formation and function of membrane microdomains, or "lipid rafts." nih.govfrontiersin.orgnih.govyoutube.com By employing advanced imaging techniques with improved spatial and temporal resolution, researchers can use this compound to probe the dynamics of lipid partitioning into these ordered domains and their influence on signal transduction. nih.govnih.gov

Furthermore, the involvement of phosphatidylcholine and its metabolites in critical signaling pathways, such as those regulated by phosphoinositides, presents a rich area for future exploration. cellsignal.com this compound can be used to monitor the dynamic changes in phosphatidylcholine distribution in response to extracellular stimuli, providing insights into the upstream events of these signaling cascades. The study of membrane fusion events, crucial for processes like neurotransmitter release and viral entry, will also benefit from the continued use of this compound in refined in vitro and in vivo models. nih.govnih.govthermofisher.com

Addressing Residual Limitations and Advancing Probe Methodology for Complex Biological Systems

Despite its widespread use, this compound is not without its limitations. The NBD moiety can influence the partitioning of the lipid within membranes, and its metabolism may not perfectly mimic that of endogenous phospholipids (B1166683). nih.govnih.govnih.gov A critical future direction will be to systematically characterize and mitigate these potential artifacts.

Advanced microscopy techniques will play a pivotal role in overcoming some of these challenges. laboratorionest.itnewport.comresearchgate.netcolostate.eduyoutube.com Super-resolution microscopy, for example, can provide nanoscale insights into the localization of this compound, helping to distinguish its behavior in different membrane environments with greater precision. Additionally, techniques that reduce phototoxicity, such as light-sheet fluorescence microscopy, will be essential for studying the dynamics of this compound in sensitive biological systems over extended periods. mpi-cbg.denih.gov

The development of novel analytical methods to interpret the fluorescence signals from this compound will also be crucial. This includes sophisticated image analysis algorithms that can quantify probe dynamics and distribution with high accuracy. Moreover, correlative light and electron microscopy (CLEM) approaches will allow researchers to link the dynamic information obtained from this compound imaging with the ultrastructural context of the cell.

Limitation of this compoundProposed Future ApproachDesired Outcome
Potential for Artificial Partitioning Systematic comparison of this compound behavior with that of other fluorescent lipid analogs and endogenous lipids using advanced microscopy. nih.govA clearer understanding of the extent to which the NBD moiety influences the probe's distribution in heterogeneous membranes.
Phototoxicity in Live-Cell Imaging Utilization of low-illumination techniques like light-sheet microscopy and two-photon excitation. nih.govthermofisher.commpi-cbg.denih.govMinimized cellular damage and more physiologically relevant observations during long-term imaging experiments.
Metabolism May Differ from Endogenous Lipids Correlative studies using mass spectrometry-based lipidomics to track the metabolic fate of this compound alongside endogenous phospholipids.A detailed understanding of the metabolic pathways that act on this compound and how they compare to those of native lipids.
Ambiguous Environmental Sensitivity Development of ratiometric imaging approaches and probes with reduced environmental sensitivity.More quantitative and unambiguous measurements of probe concentration and localization, independent of the local environment.

Q & A

Q. How can researchers ensure accurate characterization of C6-NBD-PC in lipid membrane studies?

this compound must be characterized using validated spectroscopic and chromatographic methods. For fluorescence studies, measure absorption spectra in ethanol to determine the molar extinction coefficient (ε) via a Beer-Lambert plot (e.g., 3–20 µM concentrations, as in ). Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential to confirm purity and structural integrity . Fluorescence Lifetime Imaging Microscopy (FLIM) should be employed to validate its photophysical behavior in lipid bilayers, noting biexponential decay profiles (τ1 ≈ 2–3 ns, τ2 ≈ 7 ns in homogeneous membranes) .

Q. What is the optimal protocol for incorporating this compound into lipid bilayers for fluorescence studies?

Use the Bligh-Dyer lipid extraction method to integrate this compound into model membranes: homogenize lipid mixtures in chloroform-methanol (2:1 v/v), evaporate solvents, and hydrate the film with buffer to form vesicles . Validate incorporation efficiency via fluorescence quenching assays or comparison with control vesicles lacking the probe. Ensure lipid-to-probe ratios (e.g., 100:1) avoid self-quenching artifacts .

Q. How should researchers address photobleaching of this compound during prolonged imaging?

Minimize laser exposure and use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching. Calibrate imaging parameters using control samples, and normalize fluorescence intensity data to account for decay over time. FLIM is preferable to intensity-based measurements for mitigating photobleaching effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence lifetime data for this compound across different membrane systems?

Biexponential decays in homogeneous membranes (e.g., DOPC vesicles) reflect environmental heterogeneity, with τ1 linked to the red edge excitation shift and τ2 to probe mobility . In heterogeneous systems (e.g., lipid rafts), use phase-separation assays (e.g., detergent resistance) combined with FLIM to correlate lifetime changes with domain-specific partitioning. Statistically validate results by repeating experiments across multiple batches and applying ANOVA to assess significance .

Q. What methodologies are recommended for quantifying this compound’s partitioning into lipid domains with conflicting literature values?

Employ dual-quenching assays using membrane-impermeable (e.g., iodide) and domain-specific quenchers (e.g., spin-labeled lipids). Use Förster Resonance Energy Transfer (FRET) with domain-specific acceptors (e.g., DiI-C18 for disordered phases). Cross-validate results with molecular dynamics simulations to resolve discrepancies arising from probe localization artifacts .

Q. How can researchers design experiments to distinguish between static and dynamic heterogeneity in this compound-labeled membranes?

Perform fluorescence correlation spectroscopy (FCS) to measure diffusion coefficients and identify dynamic heterogeneity. Combine with FLIM to detect static domains. For example, a stable τ2 component with low diffusion variability indicates static domains, while fluctuating τ1/τ2 ratios suggest dynamic reorganization. Use time-resolved measurements to capture kinetic transitions .

Methodological and Reproducibility Considerations

Q. What statistical approaches are critical for ensuring reproducibility in this compound-based lipid studies?

Calculate sample sizes using power analysis (α = 0.05, β = 0.20) to detect minimal clinically important differences (MCID) in fluorescence parameters. For pilot studies, justify sample sizes via historical data or effect size estimates from analogous probes (e.g., NBD-labeled lipids). Report mean ± SD and confidence intervals for lifetime and intensity data .

Q. How should researchers validate the absence of this compound-induced membrane perturbations?

Compare membrane properties (e.g., phase transition temperature via differential scanning calorimetry, permeability via dye leakage assays) between labeled and unlabeled vesicles. Use atomic force microscopy (AFM) to detect probe-induced changes in bilayer rigidity. Limit probe concentration to < 1 mol% to minimize artifacts .

Data Interpretation and Reporting

Q. How can researchers reconcile inconsistent interpretations of this compound’s lifetime changes in published studies?

Systematically evaluate experimental conditions (e.g., excitation wavelength, temperature, buffer composition) that influence NBD photophysics. For example, τ1 variability may arise from excitation at 468 nm, near the NBD absorption edge. Use meta-analysis frameworks to aggregate data across studies and identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.